n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19969793
InChI: InChI=1S/C11H11ClN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3
SMILES:
Molecular Formula: C11H11ClN4O2
Molecular Weight: 266.68 g/mol

n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine

CAS No.:

Cat. No.: VC19969793

Molecular Formula: C11H11ClN4O2

Molecular Weight: 266.68 g/mol

* For research use only. Not for human or veterinary use.

n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine -

Molecular Formula C11H11ClN4O2
Molecular Weight 266.68 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine
Standard InChI InChI=1S/C11H11ClN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3
Standard InChI Key BJQPJNFDCZKBTB-UHFFFAOYSA-N
Canonical SMILES CN1C=NC(=C1NCC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a nitroimidazole core with a 4-chlorobenzyl group at the N1 position, a methyl group at the C1 position, and a nitro group at the C4 position (Figure 1) . The imidazole ring adopts a planar geometry, with bond angles and lengths consistent with aromatic systems. X-ray crystallography reveals intermolecular hydrogen bonding between the amine group and nitro oxygen, stabilizing the crystal lattice .

Table 1: Key Structural Parameters

ParameterValueSource
Bond Length (C-Nitro)1.45 Å
Bond Angle (N-C-N)126.7°
Torsion Angle (C1-N1)172.3°

Spectroscopic Characterization

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–8.1 ppm and a methyl singlet at δ 3.7 ppm .

  • IR Spectroscopy: Stretching vibrations for NO₂ (1520 cm⁻¹) and C-Cl (750 cm⁻¹) confirm functional groups .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 267.1 [M+H]⁺ .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves three stages:

  • Chlorobenzylation: Reaction of 4-chlorobenzyl chloride with 1-methyl-4-nitroimidazole in the presence of NaOH .

  • Methylation: Treatment with methyl iodide under basic conditions .

  • Nitration: Introduction of the nitro group using HNO₃/H₂SO₄ at 0–5°C .

Table 2: Optimization of Nitration Conditions

ParameterOptimal ValueYield
Temperature0–5°C85%
HNO₃ Concentration70%82%
Reaction Time4 hours88%

Industrial Production

Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency. Azeotropic dehydration with toluene removes water, improving reaction kinetics .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The 5-amine group undergoes alkylation with propargyl bromide (82% yield) and bromination with Br₂/K₂CO₃ .

Table 3: Reaction Conditions and Yields

ReactionReagentsSolventYield
AlkylationPropargyl bromideTHF82%
BrominationBr₂, K₂CO₃DMF75%
Nitro ReductionH₂/Pd-CMeOH90%

Reduction of Nitro Group

Catalytic hydrogenation reduces the nitro group to an amine, enabling further derivatization . This step is critical for generating bioactive intermediates.

CompoundTargetIC₅₀
Target CompoundLeukemia Cells45 µM
MetronidazoleAnaerobic Bacteria2 µg/mL
TinidazoleProtozoa1 µg/mL

Applications in Research and Industry

Pharmaceutical Development

The chlorobenzyl group enhances lipophilicity, improving blood-brain barrier penetration. This property is exploited in CNS-targeted drug designs.

Materials Science

Nitroimidazoles serve as precursors for conductive polymers. Functionalization with propargyl groups enables click chemistry applications .

Comparison with Structural Analogs

Impact of Substituents

Compared to 1-(4-chlorobenzyl)-1H-imidazole , the nitro group increases redox activity but reduces solubility. Halogen substitutions (e.g., bromine) further alter electronic properties .

Table 5: Physicochemical Comparison

PropertyTarget Compound1-(4-Cl-Bz-Imidazole)
LogP2.11.8
Aqueous Solubility0.5 mg/mL1.2 mg/mL
Melting Point122–124°C98–100°C

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